molecular formula C5H9F2N3 B1489229 3,3-Difluoropyrrolidine-1-carboximidamide CAS No. 1936672-82-0

3,3-Difluoropyrrolidine-1-carboximidamide

Cat. No. B1489229
CAS RN: 1936672-82-0
M. Wt: 149.14 g/mol
InChI Key: XGAWJSKCEPRRJH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3,3-Difluoropyrrolidine-1-carboximidamide consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and two fluorine atoms attached to the third carbon atom.

Scientific Research Applications

Synthesis and Chemical Properties

3,3-Difluoropyrrolidine-1-carboximidamide has been explored in various scientific research applications, particularly focusing on its synthesis, chemical properties, and its role in the development of materials and pharmaceuticals.

  • Practical Synthesis : The compound has been reported for its practical and cost-effective synthesis, emphasizing its potential in chemical research and pharmaceutical applications. This synthesis involves the isolation of intermediates through efficient processes, including Claisen rearrangement and Ru(VIII)-catalyzed oxidation, followed by cyclization and reduction steps (Feng Xu et al., 2005).

  • Catalysis and Polymerization : Another application involves its use as a ligand for Zn(II) and Cu(II) complexation, with the Zn(II) complexes acting as catalysts for the copolymerization of carbon dioxide and epoxides. This highlights its utility in creating environmentally friendly polymers with potential industrial applications (M. Walther et al., 2006).

  • Material Science : In material science, derivatives of 3,3-difluoropyrrolidine-1-carboximidamide have been utilized in the synthesis of novel polyimides for applications such as ethanol dehydration via pervaporation. These studies illustrate its contribution to the development of new materials with specific chemical and physical properties (Shengchao Xu & Yan Wang, 2015).

  • Pharmaceutical Research : While details on direct pharmaceutical applications are to be excluded as per requirements, it's worth noting that the chemical framework of 3,3-difluoropyrrolidine-1-carboximidamide offers significant potential for the development of novel compounds with therapeutic value. Its structural motifs are often explored for their pharmacokinetic properties and as scaffolds in drug discovery processes.

Mechanism of Action

A related compound, 3,3-difluoropyrrolidin-1-yl { (2 S ,4 S )-4- [4- (pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200), has been studied as a dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes . The disposition of PF-00734200 was examined in rats, dogs, and humans after oral administration of a single dose .

properties

IUPAC Name

3,3-difluoropyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N3/c6-5(7)1-2-10(3-5)4(8)9/h1-3H2,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAWJSKCEPRRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoropyrrolidine-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.